molecular formula C27H24N4O2 B2893340 N-benzyl-2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1189674-58-5

N-benzyl-2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No.: B2893340
CAS No.: 1189674-58-5
M. Wt: 436.515
InChI Key: UCRVAFVSGKYSIT-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a pyrimidoindole-based compound characterized by a fused pyrimidine-indole core. The molecule features two benzyl groups at the N3 and acetamide positions, along with a methyl substituent at the C8 position of the indole ring.

Properties

IUPAC Name

N-benzyl-2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2/c1-19-12-13-23-22(14-19)25-26(27(33)30(18-29-25)16-21-10-6-3-7-11-21)31(23)17-24(32)28-15-20-8-4-2-5-9-20/h2-14,18H,15-17H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRVAFVSGKYSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide involves several steps, typically starting with the formation of the pyrimidoindole core. This can be achieved through a multi-step reaction sequence, including condensation reactions, cyclization, and functional group modifications. Common reagents might include benzyl chloride, methyl iodide, and various amines under conditions like reflux or microwave-assisted synthesis to enhance reaction rates and yields.

Industrial Production Methods

For large-scale production, the process must be optimized for efficiency and cost-effectiveness. This could involve continuous flow synthesis, which allows for better control over reaction conditions and improved safety for scaling up the production of complex organic compounds.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide can undergo several types of chemical reactions, including:

  • Oxidation: It can be oxidized to form various oxo derivatives.

  • Reduction: Reduction reactions might yield corresponding amines or alcohols.

  • Substitution: The benzyl groups can undergo nucleophilic substitution, potentially forming different derivatives.

Common Reagents and Conditions

Oxidizing agents such as potassium permanganate or chromic acid, and reducing agents like sodium borohydride or lithium aluminum hydride, are often used. Substitution reactions might require nucleophiles like hydroxylamine or thiol groups under basic or acidic conditions.

Major Products

Major products from these reactions would include various substituted derivatives, each potentially possessing unique biological or chemical properties.

Scientific Research Applications

Chemistry

In chemistry, N-benzyl-2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide can serve as a starting material for synthesizing more complex molecules. It may also be used in studies exploring the reactivity and stability of pyrimidoindole derivatives.

Biology

This compound could be of interest in biological studies, especially for its potential interactions with proteins or enzymes, given the bioactive nature of pyrimidoindole structures.

Medicine

Pharmacologically, this compound might exhibit activity against certain diseases or conditions, potentially serving as a lead compound in drug discovery and development.

Industry

In industry, the compound might find uses in the development of new materials or as an intermediate in the synthesis of other valuable chemical entities.

Mechanism of Action

The biological activity of N-benzyl-2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide likely involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The exact pathways might involve inhibition or activation of these targets, leading to observed effects. The pyrimidoindole core could play a critical role in binding to these targets, modulating their activity in a biologically relevant manner.

Comparison with Similar Compounds

2-(3-Benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5-yl)-N-(3-chloro-4-methylphenyl)acetamide

  • Substituents : Fluorine at C8, 3-chloro-4-methylphenyl acetamide side chain.
  • Key Differences: The fluorine substituent at C8 may enhance electronegativity and binding interactions compared to the methyl group in the target compound.
  • Physicochemical Data : Molecular weight = 486.9 g/mol (C27H23ClFN4O3) .

N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)sulfonyl)acetamide (Compound 2)

  • Substituents : Sulfonyl group at C2, cyclohexyl acetamide.
  • Key Differences : The sulfonyl group increases polarity and hydrogen-bonding capacity compared to the benzyl group in the target compound. This modification may alter selectivity for targets like TLR4 .
  • Synthesis : Prepared via oxidation of a precursor with 3-chloroperoxybenzoic acid, highlighting the reactivity of the pyrimidoindole core .

2-(3-(2-Chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5-yl)-N-(3-methoxybenzyl)acetamide

  • Substituents : 2-Chlorobenzyl at N3, 3-methoxybenzyl acetamide.
  • Molecular weight = 486.9 g/mol (C27H23ClN4O3) .

Indole-Based Acetamide Derivatives

N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j)

  • Substituents : 4-Chlorobenzoyl at N1, 3-chloro-4-fluorophenyl acetamide.
  • Key Differences : Lacks the pyrimidine ring fusion but shares the indole-acetamide scaffold. The chloro and fluoro substituents enhance lipophilicity, which correlates with improved anticancer activity in some studies .
  • Physicochemical Data : Melting point = 192–194°C; yield = 8% .

N-(Pyridin-2-yl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10m)

  • Substituents : Pyridin-2-yl acetamide side chain.
  • Yield = 17%; melting point = 153–154°C .

Immunoproteasome Inhibitors with Amide Linkages

N-Benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide (Compound 2)

  • Substituents : 2-Oxopyridinyl group instead of pyrimidoindole.
  • Bioactivity : Exhibits low micromolar inhibition of the β1i subunit (Ki ~1.2 µM). Molecular dynamics (MD) studies reveal stable binding via interactions with Phe31 and Lys33 .
  • Comparison : The benzyl group in both compounds may contribute to hydrophobic interactions, but the pyrimidoindole core in the target compound likely offers enhanced rigidity and target specificity .

Data Tables

Table 1. Structural and Physicochemical Comparison of Pyrimidoindole Derivatives

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Properties
Target Compound Pyrimido[5,4-b]indole N3-benzyl, C8-methyl, benzyl acetamide 483.5 (C29H25N4O3) Not reported
2-(3-Benzyl-8-fluoro-4-oxo-... () Pyrimido[5,4-b]indole C8-fluoro, 3-chloro-4-methylphenyl 486.9 Higher electronegativity
N-Cyclohexyl-2-((5-methyl-4-oxo-...) () Pyrimido[5,4-b]indole C2-sulfonyl, cyclohexyl acetamide 484.0 (C22H22N4O4S) Increased polarity

Key Findings and Implications

  • Substituent Effects : The benzyl and methyl groups in the target compound likely enhance lipophilicity and metabolic stability compared to fluoro or chloro analogs .
  • Core Structure : The pyrimido[5,4-b]indole core provides a rigid scaffold for target engagement, as seen in TLR4 inhibitors .
  • Synthetic Challenges : Low yields (6–17% in ) for indole derivatives suggest that the target compound’s synthesis may require optimization.

Biological Activity

N-benzyl-2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that integrates an indole and a pyrimidoindole system, which is critical for its biological activity. The molecular formula is C27H24N4OC_{27}H_{24}N_4O with a molecular weight of approximately 474.92 g/mol. The presence of functional groups such as the acetamide moiety enhances its potential for various chemical interactions.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antiviral Activity : The compound has shown promise as an inhibitor of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). A study identified several derivatives with IC₅₀ values ranging from 1.11 μM to 4.55 μM, indicating significant antiviral potential against COVID-19 .
  • Anti-inflammatory Effects : Interaction studies reveal that the compound modulates inflammatory pathways by influencing specific receptors and enzymes, which could lead to anti-inflammatory responses.
  • Anticancer Properties : Preliminary evaluations suggest that the compound may exhibit cytotoxic effects against various human tumor cell lines, although specific IC₅₀ values for these activities require further investigation.

The mechanism of action of this compound likely involves:

  • Binding to Molecular Targets : The compound interacts with specific enzymes and receptors, modulating their activity.
  • Inhibition of Viral Replication : As an RdRp inhibitor, it disrupts the replication cycle of viruses like SARS-CoV-2 by preventing RNA synthesis.

Case Studies

  • SARS-CoV-2 Inhibition : In a study focused on designing novel antiviral agents, several derivatives of N-benzyl-acetamides were synthesized and evaluated for their inhibitory effects on SARS-CoV-2 RdRp. The most potent compounds demonstrated IC₅₀ values comparable to remdesivir, a known antiviral drug .
  • Cytotoxic Activity Against Tumor Cells : Research involving the evaluation of similar pyrimidoindole derivatives showed promising cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .

Data Table: Biological Activities Overview

Activity TypeDescriptionIC₅₀ Values (μM)
AntiviralInhibition of SARS-CoV-2 RdRp1.11 - 4.55
Anti-inflammatoryModulation of inflammatory pathwaysNot specified
AnticancerCytotoxic effects on tumor cell linesNot specified

Q & A

Q. What are the key synthetic routes for N-benzyl-2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide?

  • Methodological Answer : Synthesis involves multi-step organic reactions:

Core Formation : Cyclization of indole and pyrimidine precursors using benzylamine and methyl isocyanate under controlled conditions to form the pyrimido[5,4-b]indole core .

Functionalization : Alkylation with benzyl bromide and methyl iodide introduces substituents at positions 3 and 8 .

Acetamide Coupling : EDCI/DMAP-mediated coupling of the core with benzyl acetamide derivatives yields the final product .

  • Critical Parameters : Solvent choice (e.g., DMF, dichloromethane), reaction temperature (60–80°C), and purification via column chromatography .

Q. What analytical techniques are used to confirm the compound’s structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions and core structure .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., observed m/z 470.9 matches theoretical) .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and monitors reaction progress .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :
  • Anticancer Activity : Inhibits CDK2/cyclin E (IC50_{50} = 0.18 μM) and tubulin polymerization, disrupting mitosis .
  • Antimicrobial Potential : Structural analogs show activity against Gram-positive bacteria (MIC = 4–8 μg/mL) .
  • Key Assays : MTT for cytotoxicity, tubulin polymerization assays, and kinase inhibition profiling .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :
  • Substituent Modifications :
  • Benzyl Group at Position 3 : Replacing with 4-methoxybenzyl enhances solubility but reduces CDK2 inhibition .
  • Methyl Group at Position 8 : Fluorination improves metabolic stability but may lower tubulin binding affinity .
  • Table 1: SAR Trends
Substituent PositionModificationEffect on Activity
3 (Benzyl)4-OMe substitution↑ solubility, ↓ CDK2 IC50_{50}
8 (Methyl)Fluorination↑ metabolic stability, ↓ tubulin affinity
Acetamide Side ChainN-(3-chlorophenyl)↑ cytotoxicity
Source:

Q. What mechanistic insights explain its dual activity against CDK2 and tubulin?

  • Methodological Answer :
  • CDK2 Inhibition : Molecular docking shows the pyrimidoindole core binds to the ATP-binding pocket (binding energy = -9.2 kcal/mol) .
  • Tubulin Interaction : The benzyl group occupies the colchicine-binding site, confirmed by competitive assays with 3^3H-colchicine .
  • Experimental Validation :
  • Kinase Assays : Use recombinant CDK2/cyclin E and fluorescence polarization .
  • Tubulin Polymerization : Monitor turbidity at 340 nm in purified bovine tubulin .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC50_{50} values)?

  • Methodological Answer :

Q. Standardize Assay Conditions :

  • Use identical cell lines (e.g., MCF-7 for reproducibility) and control compounds (e.g., paclitaxel for tubulin) .

Validate Purity : Ensure >98% purity via HPLC to exclude batch-specific impurities .

Statistical Analysis : Apply ANOVA to compare datasets; outliers may indicate assay interference (e.g., serum proteins) .

Methodological Challenges & Solutions

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate esters at the acetamide group to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size = 100–150 nm) to prolong circulation .
  • Table 2: Physicochemical Properties
PropertyValue
LogP (octanol/water)3.2 ± 0.3
Aqueous Solubility (pH 7.4)12 μM
Metabolic Stability (t1/2_{1/2})45 min (human liver microsomes)
Source:

Q. What advanced analytical methods address stability issues during storage?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and pH extremes to identify degradation products .
  • LC-MS/MS : Quantify degradation products (e.g., oxidation at the indole nitrogen) .
  • Stabilization : Store lyophilized powder at -80°C under argon to prevent hydrolysis .

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